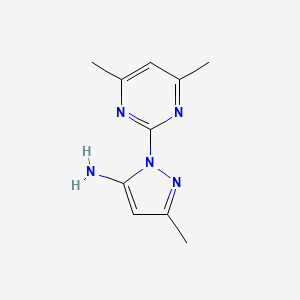

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-6-4-7(2)13-10(12-6)15-9(11)5-8(3)14-15/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJFXLDIDRNTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368225 | |

| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475653-98-6 | |

| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pyrimidinyl-Pyrazole Scaffold: A Technical Guide to a Privileged Kinase Inhibitor Core

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal anchor for designing targeted therapies.[1] When fused or linked to a pyrimidine ring, another cornerstone of medicinal chemistry, the resulting pyrimidinyl-pyrazole core structure gives rise to a class of molecules with remarkable potency and selectivity as kinase inhibitors.[4][5]

This technical guide provides an in-depth exploration of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine analogs and the broader class of pyrimidinyl-pyrazole derivatives. We will dissect the synthetic strategies, delve into the critical structure-activity relationships (SAR) that govern their efficacy, and illuminate their mechanisms of action against key oncological and inflammatory targets, such as Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

Section 1: Synthetic Strategies for Pyrimidinyl-Pyrazole Analogs

The construction of the pyrimidinyl-pyrazole scaffold is typically achieved through convergent synthesis, where the pyrimidine and pyrazole moieties are synthesized separately and then coupled. A common and versatile approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring, followed by its linkage to the pyrimidine core.

General Synthesis Workflow

The overall strategy for generating a library of analogs for screening involves a multi-step process that allows for diversification at key positions on both heterocyclic rings. This workflow is designed to be modular, enabling chemists to rapidly generate novel derivatives by substituting different building blocks at various stages.

Caption: General workflow for the synthesis and screening of pyrimidinyl-pyrazole analogs.

Example Protocol: Synthesis of a Dichloro-Pyrazolopyrimidine Intermediate

This protocol outlines the synthesis of a key intermediate, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, which serves as a versatile starting point for further derivatization.[6] The rationale for this approach is the high reactivity of the chlorine atoms, especially at position 7, which allows for selective nucleophilic substitution.[6]

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add 5-amino-3-methylpyrazole and diethyl malonate.

-

Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the dihydroxy-heterocycle. This step is a classic condensation reaction to form the pyrimidine ring fused to the pyrazole.

Step 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

-

Carefully add the dihydroxy-heterocycle from Step 1 to an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.

-

Heat the mixture to reflux for 3-4 hours. The POCl₃ acts as both a reagent and solvent, converting the hydroxyl groups to chlorides.

-

Cool the reaction mixture and pour it cautiously onto crushed ice to quench the excess POCl₃.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure dichloro-intermediate.

Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure is carried forward for subsequent reactions.

Section 2: Mechanism of Action and Key Biological Targets

Derivatives of the pyrimidinyl-pyrazole scaffold have demonstrated potent inhibitory activity against several families of protein kinases, which are critical regulators of cellular processes.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders.[8][9] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[7]

Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is a tightly regulated process driven by the sequential activation of CDKs.[10] Overexpression or aberrant activation of CDKs, particularly CDK2, is common in many cancers, leading to uncontrolled cell proliferation.[10][11] Pyrimidinyl-pyrazole derivatives have emerged as powerful CDK2 inhibitors.[3][10][12]

By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S transition, and trigger apoptosis (programmed cell death).[12]

Caption: Inhibition of the CDK2 pathway by pyrimidinyl-pyrazole analogs, leading to G1 cell cycle arrest.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is central to the immune response, mediating signals from cytokines and growth factors.[8][13] Aberrant JAK activity is implicated in autoimmune diseases and myeloproliferative neoplasms.[8][9] Several pyrimidinyl-pyrazole derivatives have been developed as potent and selective JAK inhibitors.[8][13] For instance, Ruxolitinib, a JAK1/2 inhibitor, utilizes a related pyrrolopyrimidine core linked to a pyrazole and is approved for treating myelofibrosis.[9][14]

Inhibiting JAKs blocks the phosphorylation and subsequent dimerization of STAT proteins, preventing their translocation to the nucleus and transcription of pro-inflammatory and proliferative genes.[8]

Section 3: Structure-Activity Relationship (SAR) Studies

The therapeutic potential of the pyrimidinyl-pyrazole scaffold is unlocked through systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties. SAR studies are crucial for identifying which molecular features are essential for biological activity.[7][15]

Key Interaction Points and Derivatization Sites

Analysis of co-crystal structures and molecular modeling studies reveal several key interaction points:

-

Hinge-Binding Motif: The N-H of the pyrazole and one of the pyrimidine nitrogens often form critical hydrogen bonds with the "hinge" region of the kinase active site, anchoring the molecule.

-

Gatekeeper Pocket: Substituents on the pyrazole ring can be directed towards the "gatekeeper" residue, a key determinant of kinase selectivity.

-

Solvent-Exposed Region: The 5-amino group on the pyrazole is often directed towards the solvent-exposed region, making it an ideal point for introducing substituents to improve solubility and modulate properties without disrupting core binding.

SAR Insights for Kinase Inhibition

The following table summarizes key SAR findings from various studies on pyrimidinyl-pyrazole and related pyrazolopyrimidine derivatives as kinase inhibitors.

| Scaffold Position | Modification / Substituent | Effect on Activity | Rationale / Causality | Reference |

| Pyrazole Ring (C3) | Small alkyl (e.g., methyl) | Often optimal | Fits into a small hydrophobic pocket near the active site. | General Observation |

| Pyrazole Ring (N1) | Substituted pyrimidine | Critical for Potency | Forms key hydrogen bonds with the kinase hinge region. | [7][16] |

| Pyrimidine Ring (C4) | Bulky hydrophobic groups | Can increase potency | Occupies the hydrophobic region near the gatekeeper residue. | [16] |

| Pyrimidine Ring (C4) | Introduction of polar groups | Can improve selectivity | May introduce clashes with off-target kinases while being tolerated by the target. | [13] |

| Pyrazolopyrimidine (C7) | Amine or ether linkages | Generally well-tolerated | Allows for the introduction of large side chains to improve solubility and ADME properties. | [6] |

| Pyrazolopyrimidine (C3) | Functionalized pyrazole moiety | Strong increase in potency | Can form additional interactions, including intramolecular hydrogen bonds, to stabilize the active conformation. | [13] |

Quantitative SAR Data: FLT3-ITD Inhibition

A study on pyrazolo[1,5-a]pyrimidine derivatives targeting FLT3-ITD, a driver of Acute Myeloid Leukemia (AML), provides specific quantitative data.[16]

| Compound | Key Substituent (at C7) | FLT3-ITD IC₅₀ (nM) | Antiproliferative (MV4-11 cells) IC₅₀ (nM) |

| Hit Compound 1 | 4-methoxyphenyl | 4.8 | 1.8 |

| Analog 17 | 1-acetylpiperidin-4-yl | 0.4 | 1.0 |

| Analog 19 | N,N-dimethylaminomethyl-phenyl | 0.4 | 0.8 |

| Data synthesized from Chen et al., Bioorg Med Chem, 2021.[16] |

The causality here is clear: modifying the C7 substituent from a simple phenyl ring to a more complex, polar group containing a basic nitrogen (piperidine or dimethylamine) dramatically increased potency by over 10-fold. This is likely due to the formation of favorable interactions, such as salt bridges or hydrogen bonds, in the solvent-exposed region of the ATP-binding pocket.

Section 4: Key Experimental Protocols

To ensure reproducibility and validity, detailed experimental protocols are essential. The following are representative methods based on published literature.

Protocol: Kinase Inhibition Assay (Generic)

This protocol describes a common method for determining the in vitro potency (IC₅₀) of a test compound against a target kinase. It is a self-validating system that includes essential controls.

Objective: To measure the concentration of a pyrimidinyl-pyrazole analog required to inhibit 50% of the activity of a target kinase (e.g., CDK2, JAK2).

Materials:

-

Recombinant human kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well microplates

-

Plate reader (luminometer or fluorescence reader)

Procedure:

-

Compound Preparation: Perform a serial dilution of the test compound in DMSO. Then, dilute further in assay buffer to the final desired concentrations.

-

Reaction Setup (in a 384-well plate):

-

Negative Control (0% Inhibition): Add assay buffer, DMSO (vehicle), and kinase.

-

Positive Control (100% Inhibition): Add assay buffer, a known potent inhibitor (staurosporine or a clinical compound), and kinase.

-

Test Wells: Add assay buffer, diluted test compound, and kinase.

-

-

Initiate Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range for the negative control.

-

Stop and Detect: Add the kinase detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced (for ADP-Glo™) or the phosphorylation status of the substrate.

-

Data Acquisition: Read the plate on the appropriate plate reader.

-

Data Analysis:

-

Normalize the data using the positive and negative controls: % Inhibition = 100 × (1 - [Signal_test - Signal_pos] / [Signal_neg - Signal_pos]).

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

The 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine core and related pyrimidinyl-pyrazole scaffolds represent a highly successful and versatile platform in drug discovery.[4][5] Their proven ability to potently and selectively inhibit key kinases like CDKs and JAKs has established them as a cornerstone in the development of therapies for cancer and inflammatory diseases.[7][8][10]

Future research will likely focus on several key areas:

-

Enhanced Selectivity: Designing next-generation inhibitors with exquisite selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.[7]

-

Overcoming Resistance: Developing derivatives that can inhibit mutated forms of kinases that confer resistance to existing therapies.[16]

-

Novel Targets: Expanding the application of the pyrimidinyl-pyrazole scaffold to other kinase families and even non-kinase targets.

-

Advanced Synthesis: Employing modern synthetic methods like palladium-catalyzed cross-coupling and C-H activation to access novel chemical space and create more diverse analog libraries efficiently.[7]

By building upon the foundational knowledge of synthesis, SAR, and mechanism of action detailed in this guide, researchers can continue to innovate and leverage the power of the pyrimidinyl-pyrazole scaffold to develop the next generation of targeted medicines.

References

- Erkin, A. V., Krutikov, V. I., & Chubraev, M. A. Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6-Methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. Russian Journal of General Chemistry - Ovid.

- CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate.

- Synthesis of pyrimidine pyrazole derivatives. ResearchGate.

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

- A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate.

-

Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

-

Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. Available at: [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central. Available at: [Link]

-

Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Available at: [Link]

- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. ResearchGate.

-

Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed. Available at: [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

-

Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

-

Synthesis and Structure-Activity Relationship Study of pyrazolo[3,4-d]pyrimidines as Tyrosine Kinase RET Inhibitors. PubMed. Available at: [Link]

- Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. ResearchGate.

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]

-

Structure-Based Drug Design of Potent Pyrazole Derivatives against Rhinovirus Replication. ACS Publications. Available at: [Link]

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

-

Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PubMed Central. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine: A Search for Characterization Data

A comprehensive search for experimental spectroscopic data (NMR, IR, and mass spectrometry) for the compound 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine has yielded no specific, publicly available datasets. While general spectroscopic characteristics of the constituent pyrazole and pyrimidine rings are well-documented, a detailed technical guide on the specific title compound cannot be constructed without access to its unique spectral fingerprints.

The structural elucidation of a novel compound like 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine is fundamentally reliant on a suite of spectroscopic techniques. These methods provide a detailed "picture" of the molecule's atomic and molecular structure, connectivity, and functional groups. The primary techniques employed for such characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Theoretical Spectroscopic Expectations

Based on the known spectroscopic properties of related pyrazole and pyrimidine derivatives, we can anticipate the expected features in the spectra of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine and pyrazole rings, as well as the methyl and amine protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide crucial information about the electronic environment and connectivity of the protons. For instance, the protons of the two methyl groups on the pyrimidine ring would likely appear as singlets, as would the methyl group on the pyrazole ring. The amine protons might appear as a broad singlet, and the protons on the heterocyclic rings would exhibit characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

A significant challenge in the NMR spectroscopy of pyrazole derivatives can be the phenomenon of annular tautomerism, where a proton can rapidly exchange between the two nitrogen atoms of the pyrazole ring. This can lead to averaged signals in the NMR spectrum. To resolve this, low-temperature NMR experiments are often employed to slow down the exchange rate and observe the distinct signals for each tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

For 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine, the IR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching: The amine group (NH₂) would exhibit characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed.

-

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine and pyrazole rings would appear in the fingerprint region (typically 1400-1650 cm⁻¹).

-

N-H bending: The bending vibration of the amine group would also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key principle for compounds containing an odd number of nitrogen atoms, like the target molecule, is the "nitrogen rule," which states that the molecular ion will have an odd nominal mass.

-

Fragmentation Pattern: The molecule would fragment in a characteristic way upon ionization. The analysis of these fragment ions can provide valuable structural information, often involving cleavages adjacent to the nitrogen atoms (α-cleavage) in the amine and heterocyclic rings.

Synthesis and Characterization Context

The synthesis of such pyrazolyl-pyrimidine derivatives typically involves the condensation of a substituted pyrazole with a pyrimidine precursor. The characterization of the final product is a critical step to confirm its identity and purity, and this is where the aforementioned spectroscopic techniques are indispensable.

Conclusion

While a detailed technical guide with specific experimental data for 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine cannot be provided due to the lack of available data, this overview outlines the expected spectroscopic features based on the known properties of its constituent chemical moieties. The acquisition and publication of experimental spectra for this compound would be a valuable contribution to the chemical research community, enabling its unambiguous identification and facilitating further studies into its potential applications. Without this foundational data, any in-depth discussion remains in the realm of theoretical expectation.

Methodological & Application

Application Note: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine nucleus (adenine and guanine).[1] This structural similarity allows it to act as a potent inhibitor for a spectrum of kinases, including Src, Abl, and BTK (e.g., the core of Ibrutinib analogs).

Traditional synthesis often involves multi-step procedures requiring the isolation of unstable intermediates (e.g., formamidines). This Application Note details a One-Pot, Three-Component Microwave-Assisted Protocol that circumvents intermediate isolation, dramatically improving yield and "step economy." We also provide a robust Thermal Cyclization Protocol for scale-up scenarios.

Scientific Background & Mechanistic Logic

The Challenge of the "d" Fusion

Synthesizing the [3,4-d] isomer requires precise regiocontrol. The core challenge lies in the bidentate nature of the 5-aminopyrazole starting material. The exocyclic amine at C5 and the endocyclic nitrogen (N1) must be engaged sequentially to close the pyrimidine ring.

Reaction Pathway: The Orthoester Route

The most efficient one-pot strategy utilizes a 5-aminopyrazole-4-carboxylate , an orthoester (C1 synthon), and a primary amine .

Mechanism of Action:

-

Activation: The exocyclic amine of the pyrazole attacks the orthoester, eliminating methanol to form an imidate intermediate .

-

Substitution: The primary amine (R-NH2) displaces the alkoxy group, generating an amidine .

-

Cyclization: The endocyclic pyrazole nitrogen (or the ester carbonyl, depending on conditions) undergoes intramolecular nucleophilic attack to close the pyrimidinone ring.

Mechanistic Visualization

The following diagram illustrates the molecular logic flow for the microwave-assisted synthesis.

Figure 1: Step-wise mechanistic pathway for the three-component synthesis of pyrazolo[3,4-d]pyrimidines.

Experimental Protocols

Protocol A: Microwave-Assisted 3-Component Synthesis (High Throughput)

Best for: Library generation, rapid SAR exploration, and difficult substrates.

Reagents:

-

Starting Material: Methyl 5-aminopyrazole-4-carboxylate (1.0 equiv)

-

C1 Source: Trimethyl orthoformate (TMOF) (5.0 equiv)

-

N-Source: Primary Amine (e.g., Aniline, Benzylamine) (1.2 equiv)

-

Solvent: Ethanol (EtOH) or 2-Methyltetrahydrofuran (2-MeTHF) for green compliance.

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-compatible vial, weigh 1.0 mmol of methyl 5-aminopyrazole-4-carboxylate.

-

Addition: Add 5.0 mmol (approx. 0.55 mL) of TMOF and 1.2 mmol of the chosen primary amine.

-

Solvation: Add 2.0 mL of absolute Ethanol. Seal the vial with a PTFE-lined cap.

-

Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Ramp: 2 minutes to target temperature.

-

Hold: 160°C for 35–55 minutes.

-

Pressure Limit: Set to 250 psi (safety cutoff).

-

-

Work-up: Cool the reaction to room temperature (RT). The product often precipitates directly.

-

Purification: Filter the precipitate and wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 2 mL).

-

Note: If no precipitate forms, evaporate solvent and recrystallize from EtOH/DMF.

-

Validation Criteria:

-

TLC: Mobile phase 5% MeOH in DCM. Product R_f should be distinct from the starting pyrazole.

-

NMR: Look for the disappearance of the ester methyl singlet (~3.8 ppm) and the appearance of the pyrimidinone C-H singlet (~8.0–8.5 ppm).

Protocol B: Thermal Cyclization (Scale-Up Compatible)

Best for: Gram-scale synthesis where microwave reactors are size-limited.

Reagents:

-

Starting Material: 5-amino-N-substituted-pyrazole-4-carbonitrile (1.0 equiv)

-

Reagent/Solvent: Formamide (10–15 mL per gram of substrate)

-

Catalyst: Phosphorous Oxychloride (POCl3) (0.2 equiv) – Optional but accelerates reaction.

Step-by-Step Methodology:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 5.0 mmol of the aminopyrazole-carbonitrile and 15 mL of Formamide.

-

Activation: Add 0.2 mL of POCl3 dropwise (Caution: Exothermic).

-

Reaction: Heat the mixture to reflux (approx. 180°C) for 4–6 hours.

-

Monitoring: Check TLC every hour. The nitrile band in IR (2200 cm⁻¹) should disappear.

-

-

Quenching: Cool the mixture to ~80°C, then pour slowly into 100 mL of ice-water with vigorous stirring.

-

Isolation: A solid precipitate will form. Neutralize with 10% NaHCO3 if necessary.

-

Filtration: Collect solid by vacuum filtration. Recrystallize from DMF/Ethanol.

Optimization & Troubleshooting Guide

The following decision tree assists in troubleshooting low yields or purity issues.

Figure 2: Troubleshooting logic for reaction optimization.

Comparative Data: Microwave vs. Thermal

| Parameter | Protocol A (Microwave) | Protocol B (Thermal) |

| Reaction Time | 35–55 mins | 4–12 hours |

| Temperature | 160°C | 180°C (Reflux) |

| Typical Yield | 75–92% | 55–70% |

| Purification | Filtration (High Purity) | Recrystallization required |

| Green Score | High (EtOH, Energy efficient) | Low (Formamide waste) |

References

-

Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Source: RSC Advances (2022). URL:[Link] Relevance: Primary source for the microwave-assisted orthoester protocol.

-

One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Source: Molecules (2013).[2] URL:[Link] Relevance: detailed mechanistic insight into the Vilsmeier-type cyclization pathway.

-

Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Source: Bioorganic & Medicinal Chemistry (2013).[2][3] URL:[Link] Relevance: Establishes the biological importance and target profile (Kinase inhibition) of the scaffold.[4]

-

A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Source: Molbank (2010). URL:[Link] Relevance: Validation of the thermal condensation protocol using POCl3.

Sources

- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 2. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-Based Evaluation of Pyrazole Derivatives

Abstract & Introduction

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of FDA-approved drugs like Ruxolitinib (JAK inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Celecoxib (COX-2 inhibitor). Their biological activity typically stems from their ability to mimic the purine ring of ATP, allowing them to act as competitive inhibitors in the ATP-binding pockets of protein kinases.

However, the physicochemical properties that make pyrazoles potent kinase inhibitors—specifically their rigid, planar structure and lipophilicity—introduce significant challenges in cell-based assays. Solubility-driven precipitation and assay interference (false positives in redox assays) are the two most common causes of data attrition in pyrazole development.

This protocol details a validated workflow for testing pyrazole derivatives, prioritizing solubility management and interference-free viability screening , followed by a mechanistic apoptosis assay.

Pre-Assay Expertise: The Solubility Paradox

The Challenge: Pyrazoles are often highly crystalline and lipophilic. When a 10 mM DMSO stock is pipetted directly into aqueous cell culture media, the rapid polarity shift often causes the compound to "crash out" (precipitate) immediately. This results in:

-

Lower effective concentration (underestimating potency).

-

Crystal formation that lyses cells physically (false toxicity).

-

Light scattering that interferes with optical readouts.

Validated Compound Preparation Protocol

To prevent "precipitation shock," do not add 100% DMSO stock directly to the cell well. Use an Intermediate Dilution Step .

Step-by-Step Solubilization:

-

Master Stock: Dissolve pyrazole powder in 100% anhydrous DMSO to 10 mM. Vortex for 1 minute.

-

Critical Check: Inspect for turbidity. If cloudy, sonicate at 40°C for 10 minutes.

-

-

Intermediate Plate (10x): Prepare a 96-well V-bottom plate. Dilute the Master Stock into culture media containing 10% DMSO .

-

Why? This buffers the transition from organic to aqueous solvent.

-

-

Final Treatment (1x): Transfer from the Intermediate Plate to the Cell Plate (containing 90 µL media) at a 1:10 ratio.

-

Result: Final DMSO concentration is 1% (or lower if optimized), and the compound stays in solution.

-

Protocol A: Interference-Free Cytotoxicity Screening

Rationale: Many pyrazole derivatives possess redox potentials that can non-enzymatically reduce tetrazolium salts (MTT/MTS), leading to false "viable" signals even in dead cells. Recommended Assay: Resazurin Reduction Assay (Alamar Blue) .

-

Advantage: Less susceptible to chemical reduction by pyrazoles than MTT.

-

Readout: Fluorescence (Ex 560nm / Em 590nm).

Materials

-

Target Cell Lines (e.g., MCF-7, HCT-116).[1]

-

Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL).

-

Positive Control: Staurosporine (1 µM).

Experimental Workflow

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well black-walled plates. Incubate 24h for attachment.

-

Treatment: Apply pyrazole derivatives using the Intermediate Dilution method (Section 2).

-

Dose Range: 8-point serial dilution (e.g., 100 µM to 0.03 µM).

-

Controls: Vehicle (DMSO), Positive Control (Staurosporine), and Cell-Free Interference Control (Media + Compound + Resazurin, no cells).

-

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

-

Development: Add 20 µL of Resazurin stock to each well (100 µL volume).

-

Readout: Incubate 2–4 hours. Measure Fluorescence (Ex 560 / Em 590).

Data Analysis & Self-Validation

-

Interference Check: Compare the fluorescence of the Cell-Free Interference Control against the Media Blank. If the Compound+Media well fluoresces significantly higher than Media alone, the pyrazole is chemically reducing the dye. Action: Switch to ATP-based luminescence (CellTiter-Glo).

-

Calculation:

Protocol B: Mechanistic Validation (Caspase 3/7 Activation)

Rationale: Since pyrazoles typically act as kinase inhibitors (Type I or II), they induce cell cycle arrest followed by apoptosis. Measuring Caspase 3/7 activity confirms that the observed cytotoxicity is programmed cell death, not necrotic lysis from solubility issues.

Experimental Workflow

-

Seeding: Prepare duplicate plates identical to Protocol A.

-

Treatment: Treat cells with the IC50 concentration determined in Protocol A for 24 hours.

-

Reagent: Use a homogeneous Caspase-3/7 luminescent reagent (e.g., Caspase-Glo).

-

Lysis: Add reagent 1:1 to culture media. Shake at 300 rpm for 30 seconds.

-

Incubation: Incubate at RT for 1 hour (stabilizes luminescent signal).

-

Readout: Measure Total Luminescence (RLU).

Visualizations

Diagram 1: Compound Solubilization & Treatment Workflow

This workflow illustrates the critical "Intermediate Dilution" step required to prevent pyrazole precipitation.

Caption: Optimized dilution workflow preventing pyrazole precipitation during cell treatment.

Diagram 2: Pyrazole Mechanism of Action (Kinase Inhibition)

Visualizing the downstream effects of pyrazole-based kinase inhibition leading to apoptosis.

Caption: Mechanism of Action: Pyrazoles competitively inhibit ATP binding, triggering apoptosis.[2][3][4][5][6]

Data Presentation Template

When reporting results for pyrazole derivatives, use the following table structure to allow direct comparison of potency and solubility risks.

| Compound ID | Structure Note | Solubility (PBS) | IC50 (µM) [Cell Line A] | IC50 (µM) [Cell Line B] | Interference Flag* |

| Pvz-001 | 3,5-dimethyl | High | 12.5 ± 1.2 | 15.0 ± 2.1 | No |

| Pvz-002 | 3-phenyl (Lipophilic) | Low (Ppt) | >50 | >50 | Yes (Reduces Dye) |

| Ref (Crizotinib) | Kinase Inhibitor | Moderate | 0.05 ± 0.01 | 0.08 ± 0.02 | No |

*Interference Flag: Indicates if the compound reduced Resazurin in the cell-free control.

Troubleshooting & Optimization

-

Issue: High background in "No Cell" controls.

-

Cause: The pyrazole derivative is autofluorescent or chemically reducing the dye.

-

Solution: Switch to CellTiter-Glo (ATP) . Pyrazoles rarely interfere with the luciferase reaction, though they can inhibit luciferase enzyme at very high concentrations (>100 µM).

-

-

Issue: IC50 curve is flat or erratic.

-

Cause: Compound precipitation. The effective concentration is unknown.

-

Solution: Check the plate under a microscope. If crystals are visible, reduce the starting concentration or increase the DMSO limit (if cells tolerate it) to 0.5% - 1.0%.

-

References

-

Vertex Pharmaceuticals. (2025). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Link (Contextualized from search results 1.1, 1.2)

-

BenchChem. (2025).[7][8][9] A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. BenchChem Application Notes. Link (Contextualized from search result 1.4)

-

Royal Society of Chemistry. (2025).[4] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Link (Contextualized from search result 1.9)

-

National Institutes of Health (NIH). (2025). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Link (Contextualized from search result 1.5 - specifically regarding MTT interference)

-

MDPI. (2025). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. Link (Contextualized from search result 1.7)

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. publishatcj.com [publishatcj.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine in High-Throughput Screening

This comprehensive Application Note and Protocol guide details the use of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine in High-Throughput Screening (HTS).

Introduction & Compound Overview

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine is a privileged heteroaromatic scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) campaigns. Its structure features a pyrazole core substituted with a primary amine and linked to a dimethyl-substituted pyrimidine ring.

This compound serves two primary roles in drug discovery:

-

Fragment Library Member: Due to its low molecular weight (~203 Da) and hydrogen bond donor/acceptor profile, it is an ideal "fragment" for screening against Kinases (ATP-binding site) and Ion Channels (allosteric modulation).

-

Synthetic Intermediate: The C5-amine provides a versatile handle for rapid library expansion via amide coupling or reductive amination to generate Pyrazolo[1,5-a]pyrimidine mimics or complex ligands.

Physicochemical Properties

| Property | Value | Relevance to HTS |

| Molecular Formula | C₁₀H₁₃N₅ | -- |

| Molecular Weight | 203.24 g/mol | Ideal for Fragment-Based Screening (Rule of 3) |

| cLogP | ~1.2 - 1.8 | Good membrane permeability; Low risk of aggregation |

| H-Bond Donors | 2 (NH₂) | Key for interacting with Glu/Asp residues in binding pockets |

| H-Bond Acceptors | 4 (N atoms) | Facilitates chelation and hydrogen bonding |

| Solubility | Moderate (Water), High (DMSO) | Requires DMSO stock for HTS |

Target Applications & Mechanism

A. Kinase Inhibition (ATP-Competitor Scaffold)

The aminopyrazole-pyrimidine motif mimics the adenine ring of ATP. In HTS, this scaffold is frequently screened against Serine/Threonine kinases (e.g., CDK2, p38 MAPK). The exocyclic amine (C5-NH₂) often forms critical hydrogen bonds with the kinase "hinge region," while the pyrimidine ring occupies the hydrophobic pocket.

B. Ion Channel Modulation

Structurally similar to CyPPA (a KCa2/3 activator) and Zaleplon (GABA-A modulator), this compound is a priority scaffold for screening modulators of:

-

SK Channels (KCa2.x): Positive allosteric modulation.

-

GABA-A Receptors: Binding to the benzodiazepine site.

C. False Positive Assessment (Interference)

While generally stable, the conjugated pyrimidine-pyrazole system can exhibit weak intrinsic fluorescence in the UV-blue region (350-450 nm). Counter-screening is required when using fluorescence intensity (FI) or FRET-based readouts to rule out optical interference.

Experimental Protocols

Protocol A: Stock Solution Preparation

-

Objective: Prepare a stable 10 mM stock solution for HTS dispensing.

-

Reagents: 100% DMSO (Anhydrous, HPLC Grade).

Steps:

-

Weigh 2.03 mg of solid compound into a glass amber vial (hygroscopic; protect from moisture).

-

Add 1.0 mL of 100% DMSO. Vortex for 30 seconds until fully dissolved.

-

QC Check: Inspect for particulates. If necessary, centrifuge at 3,000 x g for 5 minutes.

-

Storage: Aliquot into matrix tubes. Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles >3 times.

Protocol B: HTS Assay Workflow (Kinase/Ion Channel)

-

Platform: 384-well or 1536-well microplates.

-

Method: Acoustic Liquid Handling (e.g., Echo®) or Pin Tool.

Workflow Diagram:

Caption: Standard HTS workflow for screening 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine against kinase or ion channel targets.

Detailed Steps:

-

Plate Prep: Dispense 10 µL of kinase buffer (containing Enzyme + Peptide Substrate) into 384-well low-volume plates.

-

Compound Transfer: Use an acoustic dispenser to transfer 20 nL of the 10 mM compound stock (Final Conc: 20 µM, 0.2% DMSO).

-

Controls:

-

High Control: DMSO only (100% Activity).

-

Low Control: Known inhibitor (e.g., Staurosporine) or EDTA (0% Activity).

-

-

Reaction Start: Add 10 µL of ATP solution to initiate the reaction.

-

Incubation: Seal plates and incubate at Room Temperature (RT) for 60 minutes.

-

Detection: Add detection reagent (e.g., ADP-Glo™ or IMAP beads). Read Luminescence or Fluorescence Polarization.

Protocol C: Counter-Screen for Aggregation (DLS)

To ensure the compound acts as a specific binder and not a colloidal aggregator (a common HTS artifact):

-

Dilute stock to 50 µM in assay buffer (without detergent).

-

Measure using Dynamic Light Scattering (DLS) .

-

Pass Criteria: Critical Aggregation Concentration (CAC) > 100 µM. If particles >100 nm are detected, add 0.01% Triton X-100 to the assay buffer.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Buffer | Low aqueous solubility at high conc. | Limit final assay concentration to ≤50 µM. Ensure DMSO <1%. |

| High Background Signal | Intrinsic fluorescence (350-450 nm) | Use Red-shifted fluorophores (e.g., Alexa 647) or Luminescence readouts. |

| Low Potency (IC50 > 10 µM) | Compound is a "Fragment" | This is expected. Use X-ray crystallography to confirm binding mode, then "grow" the molecule via the C5-amine. |

| Oxidation | Amine oxidation over time | Store stocks under Nitrogen/Argon. Use fresh tips. |

References

-

Synthesis of Pyrimidine-Linked Pyrazoles: Palaspagar, K. A., & Deohate, P. P. (2021).[1] "Synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and evaluation of their insecticidal and antibacterial potential." Indian Journal of Chemistry, 60B, 1085-1090. Link

-

Fragment-Based Screening Principles: Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link

-

HTS Assay Guidance: National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Related Scaffold (CyPPA): Hougaard, C., et al. (2007). "Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels." British Journal of Pharmacology, 151(5), 655–665. Link

Sources

Application Notes & Protocols for the Experimental Characterization of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine

Introduction and Strategic Rationale

The compound 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine represents a compelling starting point for a drug discovery campaign. Its molecular architecture is built upon a pyrazole ring, a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[1][2][3] The fusion of this pyrazole with a dimethylpyrimidine moiety further enhances its potential, as this combination is frequently observed in potent and selective protein kinase inhibitors.[4][5] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7]

This guide provides a comprehensive, multi-stage experimental framework designed to systematically characterize this novel chemical entity (NCE). The workflow is logically structured to first establish fundamental physicochemical properties, then to identify and validate its biological target(s), and finally to assess its therapeutic potential in preclinical models. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.

Figure 1: A comprehensive experimental workflow for the characterization of a novel small molecule inhibitor.

Foundational Physicochemical Characterization

Rationale: Before any biological assessment, it is critical to understand the fundamental physical and chemical properties of the compound.[8][9] These characteristics dictate how the molecule will behave in aqueous assay buffers and complex biological fluids, influencing its solubility, stability, and ability to cross cell membranes.[10][11] This data is essential for designing robust experiments and interpreting results accurately.

Protocol 2.1: Physicochemical Property Profiling

-

Aqueous Solubility Determination:

-

Method: A high-throughput kinetic solubility assay using nephelometry is recommended for initial assessment. Thermodynamic solubility can be assessed later using the shake-flask method for more precise measurements.

-

Procedure (Kinetic):

-

Prepare a 10 mM stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).

-

Serially dilute the stock solution in DMSO.

-

Add 2 µL of each dilution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.

-

Incubate at room temperature for 2 hours with gentle shaking.

-

Measure turbidity using a nephelometer or plate reader at ~620 nm.

-

The concentration at which precipitation is first observed is the kinetic solubility limit.

-

-

Rationale: Poor aqueous solubility is a major cause of compound failure and can lead to misleading biological data.[11] This assay ensures that subsequent experiments are conducted at concentrations where the compound is fully dissolved.

-

-

Lipophilicity (LogP/LogD) Measurement:

-

Method: The octanol-water partition coefficient (LogP or LogD at pH 7.4) is a key indicator of a molecule's lipophilicity and permeability.[11][12] An automated shake-flask method or a reverse-phase HPLC method can be used.

-

Procedure (Shake-Flask):

-

Add a known amount of the compound to a vial containing equal volumes of n-octanol and PBS (pH 7.4).

-

Vortex vigorously for 1 minute and then shake at room temperature for 3 hours to allow for partitioning.

-

Centrifuge to separate the two phases.

-

Carefully sample both the aqueous and octanol phases.

-

Determine the concentration of the compound in each phase using LC-MS/MS.

-

Calculate LogD = log10([Compound]octanol / [Compound]aqueous).

-

-

Rationale: Lipophilicity affects membrane permeability, metabolic stability, and promiscuity. A LogD value between 1 and 3 is often considered optimal for oral drug candidates.

-

-

Chemical Stability Assessment:

-

Method: Assess the compound's stability in aqueous buffer and in the presence of glutathione (GSH) to identify potential liabilities like hydrolytic degradation or reactivity with nucleophiles.

-

Procedure:

-

Incubate the compound (e.g., at 10 µM) in PBS (pH 7.4) and in PBS containing 1 mM GSH at 37°C.

-

Take samples at time points 0, 1, 2, 4, and 24 hours.

-

Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Analyze the remaining parent compound concentration by LC-MS/MS.

-

Calculate the compound's half-life (t1/2).

-

-

Rationale: Chemical instability can lead to a loss of active compound during an assay and the formation of reactive metabolites.

-

| Property | Target Range | Hypothetical Result for NCE | Implication |

| Kinetic Solubility (pH 7.4) | > 50 µM | 125 µM | Sufficient for most in vitro and cell-based assays. |

| LogD (pH 7.4) | 1 - 3 | 2.6 | Good balance for permeability and solubility. |

| PBS Stability (t1/2) | > 24 hours | > 48 hours | Stable in aqueous buffer; suitable for long incubations. |

| GSH Stability (t1/2) | > 12 hours | > 24 hours | Low risk of being a reactive electrophile. |

| Table 1: Summary of target and hypothetical physicochemical data for the test compound. |

Target Identification and In Vitro Validation

Rationale: The compound's structure strongly suggests activity against protein kinases. A logical first step is to perform a broad biochemical screen against a diverse panel of kinases to identify potential targets in an unbiased manner.[13] This approach is more efficient than testing kinases one by one.[14] Any primary "hits" from this screen must then be validated through dose-response experiments to confirm their potency.

Protocol 3.1: Broad-Panel Kinase Inhibition Assay

-

Methodology: Utilize a reputable contract research organization (CRO) or an in-house platform that offers a large kinase panel screen (e.g., >300 kinases). The assay should be run at a single high concentration of the test compound (e.g., 10 µM) at an ATP concentration close to the Km for each kinase.

-

Assay Principle: A common format is a mobility-shift assay or a luminescence-based assay like the Kinase-Glo® platform, which measures ATP consumption.[7]

-

Procedure:

-

Provide the compound to the screening facility.

-

The compound will be tested at a fixed concentration (e.g., 10 µM) against the kinase panel.

-

Data is typically reported as Percent Inhibition relative to a vehicle (DMSO) control.

-

-

Data Analysis:

-

Identify all kinases inhibited by >80% as primary hits.

-

Group hits by family (e.g., tyrosine kinases, serine/threonine kinases) to look for patterns of selectivity.

-

Rationale: Screening at a high concentration maximizes the chance of finding targets. Using ATP at its Km value is critical for correctly identifying ATP-competitive inhibitors, as excessively high ATP levels can mask their activity.[6]

-

Protocol 3.2: IC50 Determination for Primary Hits

-

Methodology: For each primary hit identified in the panel screen, perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50).

-

Procedure:

-

Prepare an 11-point, 3-fold serial dilution of the compound in DMSO, starting at 100 µM.

-

In a 384-well plate, add the kinase, the appropriate peptide substrate, and buffer.

-

Add the serially diluted compound and incubate for a short period (e.g., 15 minutes).

-

Initiate the kinase reaction by adding ATP (at its Km concentration).

-

Allow the reaction to proceed for a time determined to be in the linear range of the enzyme.[6]

-

Stop the reaction and measure the output (e.g., luminescence, fluorescence).

-

Include controls: "High" (enzyme + DMSO) and "Low" (no enzyme).

-

-

Data Analysis:

-

Normalize the data to the high and low controls.

-

Plot Percent Inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Rationale: The IC50 value is a quantitative measure of a compound's potency. It is essential for comparing different compounds and for correlating biochemical activity with cellular effects.[13]

-

| Kinase Target | Family | % Inhibition @ 10 µM | Biochemical IC50 (nM) |

| Kinase A | Tyrosine Kinase | 98% | 15 |

| Kinase B | Tyrosine Kinase | 95% | 45 |

| Kinase C | Ser/Thr Kinase | 88% | 250 |

| Kinase D | Ser/Thr Kinase | 45% | > 5,000 |

| Kinase E | Lipid Kinase | 12% | > 10,000 |

| Table 2: Hypothetical kinase screening and IC50 determination results. |

Cellular Activity and Mechanism of Action

Rationale: Potent biochemical inhibition does not always translate to activity in a cellular environment. It is crucial to demonstrate that the compound can enter cells, engage its intended target, and elicit a biological response.[15] The following protocols are designed to confirm on-target activity and elucidate the compound's mechanism of action in a relevant cellular context.

Protocol 4.1: Cell Viability / Cytotoxicity Assay

-

Methodology: Select cancer cell lines known to be dependent on the activity of the primary kinase targets identified (e.g., Kinase A and B from Table 2). Use a metabolic assay like MTS or a luminescence-based assay like CellTiter-Glo® to measure cell viability.

-

Procedure:

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound (e.g., from 100 µM down to 1 nM) for 72 hours.

-

Add the viability reagent according to the manufacturer's protocol.

-

Measure the signal (absorbance or luminescence) on a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

-

-

Rationale: This assay determines if the compound's biochemical potency translates into an anti-proliferative or cytotoxic effect in cancer cells that are reliant on the target kinase.

Protocol 4.2: Cellular Target Engagement Assay

-

Methodology: To confirm that the compound binds to its intended target inside living cells, a target engagement assay is essential. The NanoBRET™ Target Engagement assay is a highly recommended method.

-

Assay Principle: This assay measures the binding of a compound to a target protein fused to NanoLuc® luciferase within intact cells. A fluorescent tracer binds to the kinase active site, and when the test compound is added, it displaces the tracer, causing a loss of Bioluminescence Resonance Energy Transfer (BRET).

-

Procedure (Simplified):

-

Use cells engineered to express the NanoLuc®-Kinase A fusion protein.

-

Treat the cells with the fluorescent tracer and varying concentrations of the test compound.

-

Measure the BRET signal.

-

A decrease in the BRET signal indicates that the compound is displacing the tracer and engaging the target.

-

Calculate the cellular IC50 from the dose-response curve.

-

-

Rationale: This provides direct evidence of target binding in a physiological context, bridging the gap between biochemical and cell viability data. A strong correlation between the biochemical IC50, cellular target engagement IC50, and cell viability GI50 builds a compelling case for an on-target mechanism of action.[15]

Protocol 4.3: Downstream Signaling Pathway Analysis

-

Methodology: Western blotting is used to determine if target engagement by the compound leads to the inhibition of the downstream signaling pathway regulated by that kinase.

-

Procedure:

-

Select a cell line where the target kinase (e.g., Kinase A) is active.

-

Treat cells with the compound at concentrations around its GI50 value (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2-4 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated form of the kinase's direct substrate (e.g., anti-phospho-Substrate Y) and an antibody for the total substrate protein.

-

Use a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

-

Develop the blot using chemiluminescence and image the results.

-

-

Rationale: This experiment provides mechanistic proof that the compound not only binds its target but also functionally inhibits its catalytic activity within the cell, leading to a measurable downstream effect.

Figure 2: A diagram of a hypothetical signaling pathway inhibited by the test compound, which can be validated via Western Blot.

Preclinical In Vivo Evaluation

Rationale: After demonstrating potent and on-target activity in cellular models, the next step is to evaluate the compound's behavior and efficacy in a living organism. These studies are essential for determining if the compound has drug-like properties that warrant further development.[16]

Protocol 5.1: Mouse Xenograft Tumor Model Efficacy Study

-

Methodology: Use immunodeficient mice (e.g., NOD-SCID or NSG) implanted with the human cancer cell line that showed high sensitivity to the compound in vitro.[17][18]

-

Procedure:

-

Tumor Implantation: Subcutaneously inject ~5 million cancer cells (e.g., the cell line from Protocol 4.1) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week.

-

Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., n=8-10 mice per group).

-

Treatment Groups:

-

Group 1: Vehicle control (the formulation buffer without the drug).

-

Group 2: Test Compound, Dose 1 (e.g., 10 mg/kg, daily).

-

Group 3: Test Compound, Dose 2 (e.g., 30 mg/kg, daily).

-

Group 4: Positive Control (a standard-of-care agent for that cancer type).

-

-

Dosing: Administer the compound or vehicle via the appropriate route (e.g., oral gavage) for a set period (e.g., 21-28 days).

-

Monitoring: Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic Western blot to confirm target inhibition in the tumor tissue).

-

-

Data Analysis:

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

-

Analyze statistical significance between the groups.

-

-

Rationale: This is the gold-standard preclinical assay to determine if a compound can inhibit tumor growth in a living system, providing the most critical data for a go/no-go decision for further development.[16][19]

References

- Kollimalayan, S., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central.

- Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.

- Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.

- BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.

- Lone, M. Y., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.

- Schröder, P., et al. (2022). Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides. Journal of Agricultural and Food Chemistry.

- Zloh, M., & Kirton, S. B. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry.

- PubChem. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem.

- Hogan, C. J., et al. (2020). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Journal of the American Society for Mass Spectrometry.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- Sharma, R., et al. (2022).

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

- Sayyed, U. A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors.

- Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology.

- Wu, J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)

- Pace Analytical. (n.d.).

- Ghadge, A., et al. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv.

- Müller, S., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry.

- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Champions Oncology.

- Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

- Charles River Laboratories. (n.d.). Cancer Models.

- Creative Biolabs. (n.d.). Physicochemical Characterization.

- Reaction Biology. (2022).

- Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery.

- Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs. Promega.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. promega.com.br [promega.com.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pacelabs.com [pacelabs.com]

- 10. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 12. biorxiv.org [biorxiv.org]

- 13. reactionbiology.com [reactionbiology.com]

- 14. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 19. championsoncology.com [championsoncology.com]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving the Solubility of Pyrazole-Based Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting advice, and detailed protocols to address the significant challenge of poor aqueous solubility in pyrazole-based compounds. Our goal is to empower you with the scientific rationale and practical steps needed to enhance the solubility of your compounds, thereby improving their performance in biological assays and downstream applications.

Introduction: The Pyrazole Solubility Challenge

Pyrazole and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the basis of numerous clinically successful drugs.[1] However, their therapeutic potential is often hampered by poor aqueous solubility. While the pyrazole ring itself is less lipophilic than a benzene ring, the substituents frequently added to enhance biological activity (e.g., aryl or alkyl groups) can dramatically increase lipophilicity and decrease water solubility.[2][3] This low solubility can lead to inaccurate assay results, underestimated potency, and significant hurdles in formulation development.[2]

This guide is structured to help you navigate these challenges, starting with common questions and leading into detailed, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrazole compounds exhibit low aqueous solubility?

A: The solubility of pyrazole derivatives is a direct function of their molecular structure. The pyrazole ring itself has a degree of polarity, but it's often substituted with hydrophobic groups to achieve desired target binding and biological activity. These hydrophobic moieties, such as phenyl or long alkyl chains, increase the compound's lipophilicity, making it less favorable for it to interact with polar water molecules and thus reducing its aqueous solubility.[2] Furthermore, the energy required to break the compound's stable crystal lattice structure also contributes to low solubility.

Q2: How can I quickly assess which solubility enhancement strategy might work for my compound?

A: A logical, stepwise approach is most effective. Start by characterizing your compound. Does it have ionizable functional groups (acidic or basic)? If so, pH modification and salt formation are excellent starting points. If the compound is neutral, or if pH modification is insufficient, consider formulation-based strategies like using co-solvents, creating solid dispersions, or forming inclusion complexes with cyclodextrins. The workflow diagram below provides a decision-making framework.

Q3: Can I simply increase the concentration of my organic co-solvent (like DMSO) indefinitely?

A: While tempting, this is not advisable. High concentrations of organic solvents, particularly DMSO, can be toxic to cells in biological assays and can interfere with assay performance by causing protein denaturation or other artifacts. It is crucial to keep the final concentration of any co-solvent as low as possible, typically well below 1%, and to run appropriate vehicle controls to account for any solvent effects.

Q4: Is salt formation a viable option for all pyrazole derivatives?

A: Salt formation is only effective for pyrazole derivatives that possess ionizable acidic or basic functional groups.[4][5] The N-unsubstituted pyrazole ring itself has both weakly acidic (pyrrole-like NH) and weakly basic (pyridine-like N) properties.[6] The pKa of the parent pyrazole is approximately 2.5 for the conjugate acid, making it a weak base.[7][8] Substituents on the ring can significantly alter these pKa values.[6][9] A general rule of thumb is that a difference of at least 2-3 pKa units between the drug and the counter-ion is needed to form a stable salt.[10] For neutral pyrazole compounds, this method is not applicable.

Q5: What are solid dispersions, and when should I consider using them?

A: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic, inert carrier matrix.[11][12] The drug can exist in an amorphous (non-crystalline) state, which has a higher energy and is therefore more soluble than its stable crystalline form.[13] This technique is particularly useful for neutral compounds or when other methods fail to provide sufficient solubility enhancement. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[12]

Strategic Workflow for Solubility Enhancement

This diagram outlines a logical progression for selecting an appropriate solubility enhancement technique for your pyrazole-based compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. humapub.com [humapub.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Aminopyrazole Isomer Purification

Ticket #AP-404: Resolving & Purifying N-Substituted Aminopyrazole Regioisomers

Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Priority: High (Blocking Drug Discovery Workflow)

Executive Summary

You are likely accessing this guide because a standard hydrazine condensation with a

Critical Distinction: This guide applies strictly to N1-substituted pyrazoles . If your pyrazole nitrogen is unsubstituted (

Module 1: Diagnostic Triage (Identification)

User Question: "I have two spots on TLC, but I cannot confirm which isomer is which. The

Technical Analysis:

Chemical shifts (

The "Smoking Gun" Protocol (NOESY/ROESY)

To distinguish the isomers, you must determine the spatial proximity of the

-

Run a 1D NOE or 2D NOESY/ROESY experiment.

-

Irradiate/Select the

-Substituent protons. -

Observe the response:

-

5-Amino Isomer: The

-substituent is spatially close to the Amino group ( -

3-Amino Isomer: The

-substituent is spatially close to the C5-Proton (or C5-Alkyl group) . You will see a strong NOE correlation between

-

Visualization: NMR Decision Logic

Figure 1: NMR assignment logic flow. The definitive structural proof relies on the proximity of the N1-substituent to the C5 position.

Module 2: The "Low-Tech" Fix (Solubility & Crystallization)

User Question: "My crude mixture is 60:40. Flash columns are failing. Is there a bulk method to enrich one isomer?"

Technical Analysis: Aminopyrazole isomers often exhibit drastically different lattice energies due to hydrogen bonding patterns.

-

5-Aminopyrazoles: The amino group is adjacent to the

-substituent. If -

3-Aminopyrazoles: The amino group is more exposed, acting as a better intermolecular H-bond donor/acceptor.